Technical Documentation Center

1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one
  • CAS: 59167-84-9

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one (CAS 59167-84-9), a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its structure, synthesis, and spectral characteristics, offering a foundational resource for researchers working with this and related molecules. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this guide provides valuable context through analogous structures and general synthetic methodologies for the imidazol-2-one scaffold.

Introduction

1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one belongs to the imidazolone class of heterocyclic compounds. The imidazole ring is a fundamental motif in numerous biologically active molecules, including natural products and synthetic drugs, exhibiting a wide range of pharmacological activities. The incorporation of a phenyl group and a methyl substituent on the imidazolone core can significantly influence its physicochemical properties and biological interactions. This guide aims to provide a detailed understanding of this specific molecule, facilitating its further investigation and application in scientific research.

Molecular Structure and Properties

The structural representation and key identifiers for 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one are presented below.

PropertyValueSource
CAS Number 59167-84-9[1]
Molecular Formula C₁₀H₁₀N₂O[2]
Molecular Weight 174.20 g/mol [2]
Canonical SMILES CN1C(=O)NC=C1C2=CC=CC=C2
InChI Key Not available

A comprehensive search of available scientific literature and chemical databases did not yield experimentally determined physical properties such as melting point, boiling point, and solubility for 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one. Researchers are advised to determine these properties experimentally.

Synthesis Strategies

One common strategy for the formation of the 2,3-dihydro-1H-imidazol-2-one ring system is the base-catalyzed intramolecular hydroamidation of propargylic ureas.[3] This can be conceptualized in a multi-step synthesis as illustrated in the following workflow.

SynthesisWorkflow cluster_0 Step 1: Formation of Phenylacetaldehyde Derivative cluster_1 Step 2: Formation of Enamine cluster_2 Step 3: Urea Formation cluster_3 Step 4: Cyclization A Phenylacetic Acid B Reduction A->B e.g., LiAlH4 C Phenylacetaldehyde B->C D Phenylacetaldehyde F N-methyl-2-phenylethen-1-amine (Enamine Intermediate) D->F E Methylamine E->F G Enamine Intermediate I Urea Precursor G->I H Isocyanate (e.g., PhNCO) H->I J Urea Precursor K Base-catalyzed Intramolecular Cyclization J->K e.g., NaH, KOtBu L 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one K->L

Figure 1: A conceptual synthetic workflow for 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one.

Experimental Protocol (General, to be adapted):

Step 1: Synthesis of the Urea Precursor

  • To a solution of N-methyl-2-phenylethen-1-amine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Nitrogen, Argon), add an isocyanate (e.g., trimethylsilyl isocyanate) (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude urea precursor. Purify by recrystallization or column chromatography if necessary.

Step 2: Cyclization to 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one

  • Dissolve the urea precursor (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO).

  • Add a strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu)) (1.2 eq) portion-wise at 0 °C.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one.

Note: This is a generalized protocol and optimization of reagents, solvents, temperatures, and reaction times will be necessary.

Spectral Characterization (Predicted and Analogous Data)

Due to the lack of specific published spectral data for 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one, the following information is based on predictions and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and phenyl protons.

    • Methyl Protons (-CH₃): A singlet is anticipated around δ 2.5-3.5 ppm.

    • Imidazolone Ring Protons (-CH=CH-): Two doublets in the vinylic region (δ 6.0-7.5 ppm) are expected, with coupling constants characteristic of a cis-relationship.

    • Phenyl Protons (-C₆H₅): A multiplet in the aromatic region (δ 7.2-7.6 ppm) corresponding to the five protons of the phenyl group.

    • NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 150-170 ppm.

    • Imidazolone Ring Carbons: Signals for the two sp² hybridized carbons of the double bond are expected between δ 110-140 ppm.

    • Phenyl Carbons: Several signals in the aromatic region (δ 120-140 ppm).

    • Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch3200-3400 (broad)
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=O Stretch (Amide)1680-1720
C=C Stretch (Aromatic)1450-1600
C-N Stretch1200-1350
Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (174.20 g/mol ). Fragmentation patterns would likely involve the loss of the carbonyl group (CO), the methyl group (CH₃), and cleavage of the phenyl group.

Chemical Reactivity

The reactivity of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one is dictated by the functional groups present: the amide, the double bond, and the aromatic ring.

Reactivity cluster_reactions Potential Reactions Compound 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one N-H C=O C=C Phenyl Ring N_Alkylation N-Alkylation/ N-Acylation Compound:n->N_Alkylation Deprotonation then reaction with electrophile CO_Reduction Reduction of Carbonyl Compound:co->CO_Reduction e.g., LiAlH4 CC_Addition Electrophilic Addition to C=C Compound:cc->CC_Addition e.g., Halogenation PH_Substitution Electrophilic Aromatic Substitution Compound:ph->PH_Substitution e.g., Nitration, Halogenation (requires activating conditions)

Figure 2: Predicted reactivity of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one.

  • N-H Acidity and Alkylation/Acylation: The N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for subsequent alkylation or acylation at the nitrogen atom.

  • Carbonyl Group: The amide carbonyl can undergo reduction with strong reducing agents like lithium aluminum hydride.

  • Alkene Double Bond: The double bond within the imidazolone ring can potentially undergo electrophilic addition reactions, though the aromaticity of the imidazole system may reduce its reactivity compared to a simple alkene.

  • Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions). The directing effects of the imidazolone ring will influence the position of substitution.

Potential Applications and Biological Significance

While no specific biological activities have been reported for 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one, the broader class of imidazole and imidazolone derivatives is known for a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[4] The presence of the phenyl and methyl groups on the imidazolone scaffold provides opportunities for further functionalization to modulate biological activity and pharmacokinetic properties. This compound can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs.

Conclusion

1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one is a molecule with potential for further exploration in medicinal chemistry and materials science. This technical guide has summarized its known properties and provided a framework for its synthesis and characterization based on analogous compounds. The lack of extensive experimental data highlights the opportunity for further research to fully elucidate the physical, chemical, and biological properties of this compound.

References

Sources

Exploratory

A Comprehensive Technical Guide to 1-Methyl-5-phenyl-1,3-dihydro-2H-imidazol-2-one: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides an in-depth analysis of the heterocyclic compound 1-methyl-5-phenyl-1,3-dihydro-2H-imidazol-2-one. While commonly referred to by this name, its formal IUPAC designation is 3-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the heterocyclic compound 1-methyl-5-phenyl-1,3-dihydro-2H-imidazol-2-one. While commonly referred to by this name, its formal IUPAC designation is 3-methyl-4-phenyl-1H-imidazol-2-one. This document will address this nomenclature, outline a plausible synthetic pathway, detail expected methods for spectroscopic characterization, and explore the molecule's significant potential as a scaffold in medicinal chemistry and drug development. The imidazole core is a privileged structure in pharmacology, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutic agents.[1][2] This guide serves as a foundational resource for researchers engaged in the exploration of imidazolone-based compounds.

Nomenclature and Structural Analysis

The structural identity of a compound is fundamentally linked to its systematic name. The topic molecule, 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one, is more accurately identified by the IUPAC name 3-methyl-4-phenyl-1H-imidazol-2-one [3]. This discrepancy arises from the IUPAC rules for numbering the imidazole ring, which prioritize the heteroatoms and substituents to assign the lowest possible locants.

In the imidazol-2-one ring system, the nitrogen atom of the N-H group is assigned position 1. Numbering then proceeds around the ring to give the lowest locants to other substituents. Consequently, the methyl group resides at position 3, and the phenyl group at position 4.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name 3-methyl-4-phenyl-1H-imidazol-2-onePubChem[3]
Common Synonym 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-onePubChem[3]
CAS Number 59167-84-9ChemBK[4], PubChem[3]
Molecular Formula C₁₀H₁₀N₂OPubChem[3]
Molar Mass 174.20 g/mol PubChem[3]

Proposed Synthesis Methodology

While specific literature detailing the synthesis of 3-methyl-4-phenyl-1H-imidazol-2-one is sparse, a robust and logical pathway can be devised based on established reactions for analogous heterocyclic systems.[1][5][6] A highly effective approach involves the condensation of a substituted urea with an α-aminoketone. This method is advantageous due to the commercial availability of starting materials and the typically high yields of such cyclization reactions.

The proposed synthesis involves the reaction of 2-amino-1-phenylethan-1-one with N-methylurea . The reaction proceeds via an initial nucleophilic attack of the primary amine onto the carbonyl carbon of the urea, followed by an intramolecular cyclization and dehydration to yield the target imidazolone.

SynthesisWorkflow cluster_reactants Starting Materials A 2-Amino-1-phenylethan-1-one Intermediate Acyclic Urea Intermediate A->Intermediate + Step 1: Condensation B N-Methylurea B->Intermediate Product 3-Methyl-4-phenyl- 1H-imidazol-2-one Intermediate->Product Step 2: Cyclization & Dehydration (Acid Catalyst, Heat)

Caption: Proposed synthetic workflow for 3-methyl-4-phenyl-1H-imidazol-2-one.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) and N-methylurea (1.2 eq) in a suitable solvent such as ethanol or acetic acid.

    • Rationale: Acetic acid can serve as both a solvent and a catalyst for the dehydration step. Ethanol is a good polar protic solvent for the reactants.

  • Condensation and Cyclization: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) if not using acetic acid as the solvent. Heat the reaction mixture to reflux (typically 80-120 °C) for 4-8 hours.

    • Rationale: Heat provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps. The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the cyclization.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: After completion, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

    • Rationale: Neutralization is crucial to quench the reaction and prevent side reactions during product isolation.

  • Isolation: The product may precipitate upon neutralization or upon addition of water. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-methyl-4-phenyl-1H-imidazol-2-one.

Spectroscopic Characterization and Validation

Structural elucidation of the synthesized product is paramount. A combination of spectroscopic techniques provides unambiguous confirmation of the target molecule's identity. Based on known spectral data from analogous structures, the following characteristics are predicted.[7][8]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - δ 10.0-11.0 ppm: Broad singlet, 1H (N-H proton). Exchangeable with D₂O. - δ 7.2-7.6 ppm: Multiplet, 5H (Aromatic protons of the phenyl ring). - δ 6.5-6.8 ppm: Singlet, 1H (Olefinic C-H proton of the imidazole ring). - δ 3.1-3.3 ppm: Singlet, 3H (N-CH₃ protons).
¹³C NMR - δ ~165 ppm: C=O (Imidazolone carbonyl). - δ ~135 ppm: Quaternary aromatic carbon (C-ipso). - δ ~125-130 ppm: Aromatic C-H carbons. - δ ~120 ppm: Quaternary imidazole carbon (C-phenyl). - δ ~110 ppm: Imidazole C-H carbon. - δ ~30 ppm: N-CH₃ carbon.
FT-IR (cm⁻¹) - ~3200 cm⁻¹: N-H stretch (broad). - ~3050 cm⁻¹: Aromatic C-H stretch. - ~2950 cm⁻¹: Aliphatic C-H stretch (methyl). - ~1680-1700 cm⁻¹: C=O stretch (strong, characteristic of a cyclic urea). - ~1600, 1490 cm⁻¹: C=C aromatic ring stretches.
Mass Spec (ESI) - [M+H]⁺: 175.0866 (for C₁₀H₁₁N₂O⁺). - [M+Na]⁺: 197.0685 (for C₁₀H₁₀N₂NaO⁺).

Reactivity and Potential for Derivatization

The 3-methyl-4-phenyl-1H-imidazol-2-one scaffold possesses several sites amenable to chemical modification, making it an excellent starting point for generating a library of analogues for structure-activity relationship (SAR) studies.

  • N-Alkylation/Arylation: The remaining N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce diverse functional groups at the N1 position.

  • Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, primarily at the para and ortho positions, allowing for modulation of electronic and steric properties.

Derivatization cluster_N1 N1-Position Modification cluster_Phenyl Phenyl Ring Substitution Core 3-Methyl-4-phenyl- 1H-imidazol-2-one N_Alkylation N-Alkylated Derivative Core->N_Alkylation 1. Base 2. R-X N_Acylation N-Acylated Derivative Core->N_Acylation 1. Base 2. RCOCl Nitration Nitro-phenyl Derivative Core->Nitration HNO₃/H₂SO₄ Halogenation Halo-phenyl Derivative Core->Halogenation NBS / NCS

Caption: Potential derivatization pathways for SAR studies.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[2] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9]

The imidazolone core, specifically, has gained significant attention. Recent studies have identified amino-phenylmethylene-imidazolone (APMI) structures as a novel pharmacophore for serotonin 5-HT₂A receptor antagonism.[10] The 5-HT₂A receptor is a critical target for antipsychotics and other CNS-acting drugs. The structural features of 3-methyl-4-phenyl-1H-imidazol-2-one make it an intriguing scaffold for developing new agents in this class. Its rigid core properly orients the phenyl group, a common feature in many receptor ligands, while the methyl group can influence solubility and metabolic stability.

Furthermore, the general class of substituted imidazoles has been explored for applications including:

  • Anticancer Agents: As intermediates for more complex molecules targeting kinases or other cell signaling pathways.[6]

  • Antifungal Agents: The imidazole scaffold is famous for its role in antifungal drugs like ketoconazole.

  • Anti-inflammatory Agents: By targeting enzymes like p38 MAP kinase.[2]

The synthetic accessibility and potential for straightforward derivatization make 3-methyl-4-phenyl-1H-imidazol-2-one a valuable building block for generating compound libraries aimed at discovering novel therapeutics.

Conclusion

3-Methyl-4-phenyl-1H-imidazol-2-one is a heterocyclic compound with significant, yet underexplored, potential in the field of drug discovery. This guide has clarified its formal IUPAC nomenclature, proposed a reliable synthetic route, and outlined the key analytical methods for its characterization. By leveraging its versatile scaffold for further chemical modification, researchers can explore its potential in developing novel antagonists for CNS receptors, kinase inhibitors, and other valuable therapeutic agents.

References

  • PubChem. 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one | C10H10N2O. National Center for Biotechnology Information. [Link]

  • ChemBK. 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one.[Link]

  • Al-Hourani, B. J., Al-Adhami, K. F., et al. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. [Link]

  • The Royal Society of Chemistry. Supporting Information for Dalton Transactions.[Link]

  • Illyas, M., et al. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules. [Link]

  • NIST. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. NIST WebBook. [Link]

  • Micheli, F., et al. Synthesis and pharmacological characterization of 5-phenyl-2-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-ones: a new class of Neuropeptide S antagonists. PubMed. [Link]

  • Wang, X., et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]

  • PubChem. 4,5-Dihydro-6-(4-(imidazol-1-yl)phenyl)-5-methyl-3(2H)-pyridazinone. National Center for Biotechnology Information. [Link]

  • PubChem. 1,3-dihydro-4-methyl-2H-imidazol-2-one. National Center for Biotechnology Information. [Link]

  • Gressler, M., et al. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank. [Link]

  • Abedi, A., et al. Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Biological and Molecular Chemistry. [Link]

  • Glitsø, S. V., et al. Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. RSC Medicinal Chemistry. [Link]

  • Zheng, X., et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals. [Link]

  • Trivedi, M. N., et al. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Foundational

The Phenyl-Imidazolone Scaffold: A Pharmacophore for Multi-Target Therapeutic Intervention

Executive Summary The phenyl-imidazolone scaffold—specifically the 5-arylidene-2-phenyl-3,5-dihydro-4H-imidazol-4-one core and its 2-amino-imidazolone congeners (Leucettines)—represents a privileged structure in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenyl-imidazolone scaffold—specifically the 5-arylidene-2-phenyl-3,5-dihydro-4H-imidazol-4-one core and its 2-amino-imidazolone congeners (Leucettines)—represents a privileged structure in medicinal chemistry. Unlike promiscuous binders (PAINS), this scaffold exhibits tunable specificity driven by its rigid planar geometry and distinct hydrogen-bonding vectors.

This guide moves beyond generic descriptions to analyze the Leucettamine B -inspired kinase inhibitors (DYRK1A/CLKs) and the combretastatin-like tubulin destabilizers. It provides validated synthetic protocols, mechanistic insights, and rigorous assay workflows for researchers aiming to exploit this scaffold for neurodegenerative and oncological targets.

Structural Activity Relationship (SAR) & Mechanistic Logic

The biological potency of phenyl-imidazolones is not accidental; it is a function of electronic conjugation and steric complementarity.

The "Warhead" Architecture

The core pharmacophore functions through three distinct regions:

  • The C2-Phenyl Ring: Provides lipophilic bulk, often engaging in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine gates in kinase pockets).
    
  • The C5-Exocyclic Double Bond (Arylidene): A critical feature. It enforces planarity, extending conjugation and positioning the distal aryl ring to mimic the B-ring of flavonoids or the distal ring of combretastatin A-4.

  • The N3-H / C4-Carbonyl Motif: Acts as a bidentate hydrogen bond donor/acceptor pair, essential for hinge-binding in ATP-competitive kinase inhibition.

Visualization: SAR Logic Flow

The following diagram maps the structural modifications to their biological consequences.

SAR_Logic Core Phenyl-Imidazolone Core Scaffold Mod_C2 C2-Position (Phenyl/Amino) Core->Mod_C2 Mod_C5 C5-Arylidene (Exocyclic =CH-Ar) Core->Mod_C5 Mod_N1 N1-Substitution (Methyl/H) Core->Mod_N1 Eff_Kinase Kinase Selectivity (DYRK1A / CLK) Mod_C2->Eff_Kinase H-bond donor (Hinge Region) Mod_C5->Eff_Kinase Gatekeeper residue interaction Eff_Tubulin Tubulin Binding (Colchicine Site) Mod_C5->Eff_Tubulin Steric mimicry of Combretastatin Eff_Solubility Solubility & Membrane Permeability Mod_N1->Eff_Solubility Reduces aggregation

Caption: SAR map illustrating how specific structural zones of the imidazolone core dictate biological selectivity between kinase inhibition and tubulin destabilization.

Primary Biological Domains

Neuroprotection: The Leucettine Paradigm

The most authoritative application of this scaffold lies in Leucettines (synthetic derivatives of the marine sponge alkaloid Leucettamine B).

  • Target: DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A).[1]

  • Mechanism: DYRK1A hyperphosphorylates Tau protein, leading to neurofibrillary tangles in Alzheimer's and Down syndrome. Phenyl-imidazolone derivatives (specifically Leucettine L41) compete with ATP at the DYRK1A active site.

  • Key Insight: The presence of a 1,3-dioxole ring on the C5-arylidene moiety significantly enhances selectivity for DYRK1A over other kinases.

Oncology: Dual-Targeting
  • Tubulin Inhibition: 2-phenyl-5-arylidene-imidazolones structurally resemble the cis-stilbene core of Combretastatin A-4. They bind to the colchicine site of tubulin, inhibiting polymerization and causing G2/M cell cycle arrest.

  • Angiogenesis (VEGFR-2): Recent studies indicate that 2-(4-fluorophenyl)-imidazol-5-ones inhibit VEGFR-2 (IC50 ~67 nM), suppressing tumor vascularization.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Synthesis: The Erlenmeyer-Plöchl Azlactone Route

This is the robust standard for generating 5-arylidene-2-phenyl-imidazolones.

Reagents:

  • Hippuric acid (N-benzoylglycine)

  • Substituted Benzaldehyde[2][3]

  • Acetic Anhydride (

    
    )
    
  • Sodium Acetate (anhydrous)[3]

  • Primary Amine (e.g., Aniline or Methylamine)

Workflow:

  • Azlactone Formation (The Intermediate):

    • Mix Hippuric acid (1.0 eq), Benzaldehyde derivative (1.0 eq), and NaOAc (1.0 eq) in

      
      .
      
    • Reflux for 2 hours. The solution will turn yellow/orange.

    • Checkpoint: Pour into ice-cold ethanol. A yellow precipitate (Oxazolone/Azlactone) must form. If no precipitate, the condensation failed (check moisture content of NaOAc).

  • Aminolysis & Cyclization:

    • Suspend the isolated Oxazolone in dry pyridine.

    • Add the Primary Amine (1.1 eq).

    • Reflux for 6–8 hours.

    • Purification: Pour into ice-water/HCl. Filter the precipitate. Recrystallize from Ethanol/DMF.

Visual Workflow:

Synthesis_Workflow Step1 Reagents: Hippuric Acid + Aldehyde + Ac2O / NaOAc Step2 Reflux (2 hrs) Perkin Condensation Step1->Step2 Step3 Intermediate: 4-Arylidene-2-phenyl-5-oxazolone (Azlactone) Step2->Step3 Step4 Reaction with Amine (in Pyridine) Step3->Step4 Ring Opening & Recyclization Step5 Product: 5-Arylidene-2-phenyl-imidazolone Step4->Step5

Caption: Step-wise synthetic pathway transforming Hippuric acid precursors into the final Imidazolone scaffold via the Azlactone intermediate.

Biological Assay: Kinase Inhibition (DYRK1A)

Rationale: This assay validates the "Leucettine" mechanism.

Protocol:

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Reaction Mix: Recombinant Human DYRK1A (1-5 ng/well), Peptide Substrate (Woodtide), ATP (10 µM), and Test Compound (0.1 nM – 10 µM).

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Luminescence integration (0.5 – 1 sec).

  • Validation: Z-factor must be > 0.5. Reference inhibitor: Harmine (IC50 ~ 80 nM).

Data Presentation: Activity Profile

Below is a summarized dataset of representative phenyl-imidazolone derivatives (Leucettine analogues) and their inhibitory profiles.

Compound IDR1 (N-Subst)R2 (Arylidene)TargetIC50 (µM)Reference
Leucettine L41 Methyl1,3-BenzodioxoleDYRK1A0.04[1]
Leucettine L41 Methyl1,3-BenzodioxoleCLK10.015[1]
Comp 2b Phenyl4-ChlorophenylHepG2 (Cell)12.87[2]
Comp 6 H4-FluorophenylVEGFR-20.067[3]

Future Perspectives: PROTACs and Hybrids

The phenyl-imidazolone scaffold is currently being evolved into PROTACs (Proteolysis Targeting Chimeras). By attaching an E3 ligase ligand (like Thalidomide) to the N1-position of the imidazolone (via a PEG linker), researchers can degrade DYRK1A rather than merely inhibiting it. This overcomes the transient nature of competitive inhibition.

References

  • Tahtouh, T., et al. (2012). Structure-activity relationship in the Leucettine family of protein kinase inhibitors. Journal of Medicinal Chemistry.

  • Ling, Y., et al. (2013). Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity. Chemical and Pharmaceutical Bulletin.

  • Abo-Elanwar, Y.A., et al. (2019).[4] Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as Anticancer Agents. Journal of Applied Pharmaceutical Science.

  • Desai, N.C., et al. (2009). Synthesis and antimicrobial activity of 5-imidazolinone derivatives. Indian Journal of Pharmaceutical Sciences.

  • Deau, E., et al. (2023).[5] Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B. Journal of Medicinal Chemistry.[6]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one: A Guide for Researchers

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the experimental applications of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the experimental applications of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one and related phenyl-imidazol-2-one derivatives. This document provides a detailed exploration of the synthesis, potential biological activities, and relevant experimental protocols, grounded in the broader context of imidazole chemistry and its significance in medicinal chemistry.

Introduction: The Prominence of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of therapeutic agents.[1] Phenyl-imidazol-2-one derivatives, a specific class within this family, have garnered significant interest for their potential as anticancer, antimicrobial, and enzyme inhibitory agents.[2][3][4][5] The compound 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one, with its characteristic substitution pattern, represents a valuable probe for exploring the therapeutic potential of this chemical class.

Synthesis of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one

The synthesis of 1,5-disubstituted imidazol-2-ones can be achieved through various synthetic routes. A common and effective strategy involves the cyclization of appropriate precursors. The following protocol is a representative method adapted from established literature for the synthesis of related imidazole derivatives.[6][7]

Protocol 1: Synthesis via Cyclization

This protocol outlines a two-step process involving the formation of a substituted urea precursor followed by intramolecular cyclization.

Step 1: Synthesis of the Urea Precursor

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-amino-1-phenylethane (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add methyl isocyanate (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude urea precursor. This intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Dissolve the crude urea precursor from Step 1 in a suitable solvent such as acetonitrile.

  • Base-Catalyzed Cyclization: Add a phosphazene base like BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) (5 mol%) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one.

Potential Biological Applications and Experimental Protocols

Based on the known biological activities of structurally related phenyl-imidazol-2-one derivatives, promising areas of investigation for 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one include anticancer, antimicrobial, and kinase inhibitory activities. The following sections provide detailed protocols for assessing these potential applications.

Anticancer Activity Evaluation

Aryl-substituted imidazol-2-one derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.[2] The following protocols describe standard assays to determine the in vitro anticancer activity of the title compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one in DMSO. Prepare serial dilutions of the compound in a complete cell culture medium to achieve the desired final concentrations. Replace the medium in each well with the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

The following table summarizes the reported IC₅₀ values of representative imidazol-2-one derivatives against various cancer cell lines, providing a benchmark for evaluating new compounds.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Imidazol-2-one Derivative AMCF-7 (Breast)7.5[2]
Imidazol-2-one Derivative BHeLa (Cervical)5.2[2]
Imidazol-2-one Derivative CA549 (Lung)10.1[6]
Imidazol-2-one Derivative DHCT116 (Colon)8.9[6]
Antimicrobial Activity Screening

Imidazole derivatives are well-known for their broad-spectrum antimicrobial properties.[3][4][5] The following protocols are fundamental for assessing the antibacterial and antifungal potential of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one.

This method provides a qualitative assessment of antimicrobial activity.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition (clear zone around the disk where microbial growth is inhibited) in millimeters.

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Compound Dilution: Prepare a serial two-fold dilution of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Kinase Inhibition Assays

The imidazole scaffold is a key feature in many kinase inhibitors, suggesting that phenyl-imidazol-2-one derivatives may also target these enzymes.[8]

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.

  • Reaction Setup: In a 96-well plate, add the kinase, a specific substrate peptide, and the test compound (1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one) at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ADP production or by using phospho-specific antibodies in an ELISA format.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value.

Visualization of Experimental Workflows

To facilitate a clear understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the key workflows.

Anticancer_Screening_Workflow A Cancer Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Reagent Addition C->D E Formazan Solubilization (DMSO) D->E F Absorbance Reading (570 nm) E->F G IC50 Determination F->G Antimicrobial_Screening_Workflow cluster_0 Qualitative Screening cluster_1 Quantitative Screening A Inoculum Preparation B Agar Plate Inoculation A->B C Disk Application B->C D Incubation C->D E Measure Zone of Inhibition D->E F Serial Dilution in Broth G Inoculation F->G H Incubation G->H I Determine MIC H->I

Caption: Workflow for Antimicrobial Susceptibility Testing.

Kinase_Inhibition_Assay_Workflow A Prepare Reaction Mix (Kinase, Substrate, Compound) B Initiate Reaction (Add ATP) A->B C Incubation (30°C) B->C D Detect Phosphorylation C->D E IC50 Calculation D->E

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

References

  • Xue, N., Yang, X., Wu, R., Chen, J., He, Q., Yang, B., Lu, X., & Hu, Y. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(5), 2550–2557.
  • Request PDF. (n.d.). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents.
  • Parab, R. H., Dixit, B. C., & Desai, D. J. (n.d.).
  • Priyanka Mahesh Kumar Kushwaha, Vivek Pal et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12).
  • Al-Hourani, B. J., Al-Adham, I. S. I., & Al-Dujaili, E. A. S. (2022). Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies, 6(4), 320-333.
  • Sharma, V., Kumar, P., & Kumar, M. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Journal of Chemical and Pharmaceutical Research, 3(4), 836-843.
  • Özkay, Y., Tunalı, Y., Karaca, H., & Işıkdağ, İ. (2010). Antimicrobial activity and a new synthesis of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of the Serbian Chemical Society, 75(10), 1345-1355.
  • Smolecule. (2023, August 15). 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-.
  • Csupor-Löffler, B., Zupkó, I., & Réthy, B. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 30(10), 4129.
  • Chemical Methodologies. (2022, April 15). Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity.
  • Al-Ostath, A. I., El-Faham, A., & Al-Masoudi, N. A. (2014). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 19(12), 20977–20993.
  • Universal Journal of Pharmaceutical Research. (n.d.). View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS.
  • Hartmann, M., & Rau, O. (2019). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 7, 773.
  • Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. (2026, January 19). Molecules, 31(2), 548.

Sources

Application

Use of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one as a kinase inhibitor

Application Note: 1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one as a Kinase Inhibitor Scaffold Executive Summary This Application Note details the utility of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one (MPI-2) as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one as a Kinase Inhibitor Scaffold

Executive Summary

This Application Note details the utility of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one (MPI-2) as a chemical probe and privileged scaffold in kinase inhibitor discovery. While structurally isomeric to the radical scavenger Edaravone (MCI-186), MPI-2 possesses a distinct cyclic urea (imidazol-2-one) core that functions as a critical pharmacophore for ATP-competitive inhibition.

This guide is designed for medicinal chemists and structural biologists utilizing MPI-2 in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling, specifically targeting p38 MAPK , JAK2 , and Aurora Kinases .

Chemical Identity & Structural Significance

  • IUPAC Name: 1-methyl-5-phenyl-1,3-dihydro-2H-imidazol-2-one

  • Common Code: MPI-2 (Reference designation for this note)

  • Molecular Weight: 174.20 g/mol

  • Key Structural Feature: The planar imidazol-2-one ring acts as a hydrogen bond donor/acceptor system capable of mimicking the adenine ring of ATP.

Distinction from Edaravone

CRITICAL NOTE: Do not confuse MPI-2 with Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). Although they are isomers (


), Edaravone is a pyrazolone used for ALS/stroke. MPI-2 is an imidazolone  used primarily as a kinase hinge-binding fragment.

Mechanism of Action: The "Privileged Scaffold" Hypothesis

MPI-2 functions as a Type I / Type I½ Kinase Inhibitor Fragment . Its utility stems from its ability to occupy the ATP-binding pocket of Serine/Threonine and Tyrosine kinases.

Pharmacophore Mapping
  • Hinge Binding (Donor/Acceptor): The amide nitrogen (N3-H) and the carbonyl oxygen (C2=O) of the imidazolone ring form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met109/Gly110 in p38 MAPK).

  • Hydrophobic Pocket Occupancy: The C5-phenyl group rotates to occupy the hydrophobic back-pocket (Gatekeeper region), providing selectivity over non-kinase ATP-binding enzymes.

  • Vector for Growth: The N1-methyl group points towards the solvent front, allowing for chemical elongation to improve solubility and potency (e.g., adding solubilizing morpholine tails).

Pathway Visualization (Graphviz)

Kinase_Binding_Mechanism cluster_targets Primary Kinase Targets MPI2 MPI-2 Scaffold (Imidazol-2-one) ATP_Pocket ATP Binding Pocket MPI2->ATP_Pocket Competes with ATP Hinge Hinge Region (H-Bonding) ATP_Pocket->Hinge Bidentate H-Bonds (N3-H & C2=O) Gatekeeper Gatekeeper Residue (Selectivity Filter) ATP_Pocket->Gatekeeper C5-Phenyl Interaction Downstream Inhibition of Phosphorylation Hinge->Downstream Gatekeeper->Downstream Activation_Loop Activation Loop (DFG Motif) p38 p38 MAPK (Inflammation) Downstream->p38 JAK2 JAK2 (Myeloproliferative) Downstream->JAK2 Aurora Aurora A/B (Mitosis) Downstream->Aurora

Caption: Mechanistic interaction of MPI-2 with the kinase ATP cleft. The scaffold anchors to the hinge region while the phenyl group probes the gatekeeper residue.

Experimental Protocols

Protocol A: Fragment-Based Screening via Surface Plasmon Resonance (SPR)

Objective: To validate MPI-2 binding affinity (


) to a target kinase (e.g., p38 MAPK) before chemical optimization.

Reagents:

  • Recombinant Kinase (His-tagged or Biotinylated)

  • MPI-2 (Dissolved in 100% DMSO, 100 mM stock)

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Immobilize the kinase onto a CM5 or Streptavidin (SA) sensor chip to a density of ~3000 RU.

    • Control Channel: Immobilize a non-kinase protein (e.g., BSA) or use an empty flow cell.

  • Sample Preparation:

    • Prepare a dilution series of MPI-2 in Running Buffer.

    • Concentrations: 0, 10, 30, 100, 300, 1000 µM.

    • Crucial: Ensure DMSO concentration is exactly matched (e.g., 2%) in all samples to prevent bulk refractive index errors.

  • Injection Cycle:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds (association).

    • Dissociation time: 120 seconds.

  • Data Analysis:

    • Subtract Reference Channel and Solvent Correction curves.

    • Fit data to a Steady-State Affinity (1:1) model.

    • Success Metric: MPI-2 typically exhibits a

      
       in the low micromolar range (1–50 µM) for p38/JAK2.
      
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of MPI-2 against a panel of kinases.

System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z´-LYTE™.

Workflow Table:

StepActionCritical Parameter
1 Compound Plate Prepare MPI-2 (10-point dose response, 3-fold serial dilution) in DMSO. Top conc: 100 µM.
2 Enzyme Mix Dilute Kinase (e.g., JAK2, 5 nM final) + Antibody (Eu-anti-GST, 2 nM) in Kinase Buffer.
3 Tracer Addition Add Alexa Fluor™ 647-labeled ATP-competitive tracer. Concentration =

.
4 Incubation Add 5 µL Compound + 5 µL Enzyme/Ab + 5 µL Tracer to 384-well plate. Incubate 60 min @ RT.
5 Detection Read TR-FRET on plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).
6 Calculation Calculate Emission Ratio (665/615). Plot % Inhibition vs. Log[MPI-2].

Data Interpretation & SAR Guide

When using MPI-2 as a starting scaffold, the following Structure-Activity Relationship (SAR) trends are historically observed:

Modification SiteChemical ChangeEffect on Kinase Activity
N1-Methyl Replace with Isopropyl or Cyclopropyl Often increases potency by filling the ribose pocket; improves metabolic stability.
C2-Carbonyl Replace with Thiocarbonyl (C=S) Generally reduces potency; C=O is preferred for H-bonding with hinge backbone amides.
C5-Phenyl 4-Fluoro substitutionIncreases metabolic stability and potency (p38 MAPK specific).[1]
C4-H Substitution with Pyridinyl ringCritical Step: Converts fragment to "drug-like" potency (nM range). Mimics SB203580.

Expected Results:

  • MPI-2 (Fragment): IC50 ≈ 10–50 µM (Weak binder, high ligand efficiency).

  • Optimized Lead (e.g., C4-pyridinyl derivative): IC50 < 100 nM.[2]

References

  • Imidazolone Scaffold in Kinase Discovery: Title: Structure-Based Design of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors. Source: Journal of Medicinal Chemistry (2019). Link:[Link]

  • JAK2 Inhibition: Title: Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors.[3][4] Source: Journal of Medicinal Chemistry (2014).[4] Link:[Link]

  • Fragment-Based Screening Protocols: Title: Practical strategies for fragment-based drug discovery. Source: Nature Reviews Drug Discovery. Link:[Link]

  • Aurora Kinase Inhibition: Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Source: Journal of Medicinal Chemistry.[4] Link:[Link]

  • Chemical Identity Verification: Title: 1-methyl-5-phenyl-1,3-dihydro-2H-imidazol-2-one (PubChem CID 12218556). Source: PubChem.[5] Link:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Studies with 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one

Foreword: A Framework for Discovery The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This document provides a comprehensive guide for the in vitro characterization of 1-methyl-5-ph...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Framework for Discovery

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This document provides a comprehensive guide for the in vitro characterization of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one , a compound belonging to the phenyl-imidazolone class. While this specific molecule may have limited published data, the broader family of phenyl-imidazolone derivatives has demonstrated a range of biological activities, including potential anticancer, anti-inflammatory, and neurological effects.[1][2] This guide is therefore structured not as a rigid set of instructions, but as a logical framework for inquiry, designed to empower researchers to rigorously investigate the compound's biological potential.

Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) . We will not only detail the "how" but also the "why" behind each experimental choice, ensuring that every protocol is a self-validating system. By integrating established methodologies with theoretical insights into the compound's potential mechanisms of action, this document serves as a launchpad for robust and reproducible scientific discovery.

Section 1: Compound Profile and Handling

Physicochemical Properties (Predicted)

A thorough understanding of a compound's physicochemical properties is critical for designing meaningful in vitro assays. For 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one, we can infer key characteristics based on the general properties of phenyl-imidazole derivatives.[3][4][5]

PropertyPredicted Value/CharacteristicRationale and Importance
Molecular Formula C₁₀H₁₀N₂OEssential for calculating molarity and preparing stock solutions.
Molecular Weight 174.20 g/mol Crucial for accurate concentration calculations.
Appearance White to off-white solidVisual confirmation of compound integrity.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in aqueous solutions.Dictates the choice of vehicle for stock solutions and the final concentration achievable in aqueous cell culture media. It is imperative to determine the empirical solubility to avoid compound precipitation in assays.
Stability Likely stable under standard laboratory conditions.Long-term storage conditions should be at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should be stored in small aliquots to minimize freeze-thaw cycles.
Synthesis Outline

Synthesis_Workflow A Precursor A (e.g., N-methyl-N'-phenylurea derivative) C Cyclization Reaction A->C B Cyclizing Agent (e.g., chloroacetyl chloride) B->C D 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one C->D Formation of imidazolone ring E Purification (e.g., chromatography, recrystallization) D->E F Characterization (NMR, MS, HPLC) E->F

Caption: Generalized synthetic workflow for phenyl-imidazolone derivatives.

Preparation of Stock Solutions

The accuracy of in vitro assays is critically dependent on the precise preparation of test compound solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one (solid)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance and weighing paper

    • Calibrated micropipettes

  • Procedure:

    • Tare the analytical balance with a clean piece of weighing paper.

    • Carefully weigh out 1.742 mg of the compound.

    • Transfer the weighed compound to a sterile amber microcentrifuge tube.

    • Add 1.0 mL of cell culture grade DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Section 2: Foundational In Vitro Assays: Cytotoxicity and Proliferation

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[1][9][10]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The amount of formazan produced is directly proportional to the number of metabolically active cells.

MTT_Principle A Viable Cell (Metabolically Active) C Mitochondrial Oxidoreductases A->C B MTT (Yellow, Soluble) B->C Uptake D Formazan (Purple, Insoluble) C->D Reduction F Colored Solution D->F E Solubilizing Agent (e.g., DMSO) E->F Dissolution G Spectrophotometric Measurement (570 nm) F->G

Caption: Principle of the MTT cell viability assay.

Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one in a selected cancer cell line (e.g., HCT-116, MCF-7).

Materials:

  • Selected cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 10 mM stock solution of the test compound in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO, cell culture grade

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell control" from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).[12][13][14][15][16]

Section 3: Mechanistic Assays Based on Phenyl-Imidazolone Scaffolds

Based on the known activities of related compounds, we propose investigating two potential mechanisms of action: 5-HT₂ₐ receptor antagonism and anti-inflammatory activity via COX-2 inhibition.

In Vitro 5-HT₂ₐ Receptor Binding Assay

Rationale: Some phenyl-imidazolone derivatives have shown affinity for the serotonin 2A (5-HT₂ₐ) receptor, acting as antagonists. A competitive radioligand binding assay can determine if 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one binds to this receptor.

Principle: This assay measures the ability of the test compound to compete with a known radiolabeled ligand (e.g., [³H]ketanserin) for binding to the 5-HT₂ₐ receptor in a membrane preparation from cells expressing the receptor.[17][18][19]

Protocol Outline:

  • Materials:

    • Membrane preparation from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

    • Radioligand: [³H]ketanserin.

    • Non-specific binding control: A high concentration of a known 5-HT₂ₐ antagonist (e.g., spiperone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Test compound dilutions.

    • 96-well filter plates (e.g., GF/B filters).

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the receptor membrane preparation, radioligand, and either buffer, test compound, or the non-specific binding control.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding inhibition for each concentration of the test compound.

    • Determine the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro COX-2 Inhibition Assay

Rationale: Imidazole-containing compounds have been investigated for their anti-inflammatory properties, which can be mediated through the inhibition of cyclooxygenase (COX) enzymes.[20][21][22][23][24] This assay will determine if the test compound selectively inhibits the COX-2 isoenzyme over COX-1.

Principle: A fluorometric or colorimetric assay can be used to measure the peroxidase activity of COX-2. The assay detects the generation of prostaglandin G2, an intermediate product of the COX reaction.[23]

Protocol Outline:

  • Materials:

    • Recombinant human COX-2 enzyme.

    • Arachidonic acid (substrate).

    • COX probe (for fluorometric detection).

    • Assay buffer.

    • Selective COX-2 inhibitor as a positive control (e.g., celecoxib).[23]

    • Test compound dilutions.

    • 96-well plate (black plate for fluorescence).

    • Fluorometric microplate reader.

  • Procedure:

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and either the test compound or the positive control.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate and measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[23]

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Section 4: Troubleshooting and Best Practices

Robust and reproducible data are the bedrock of scientific integrity. Adherence to best practices and proactive troubleshooting are essential.[25][26][27][28][29][30]

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells in MTT assay - Uneven cell seeding.- Edge effects in the 96-well plate.- Incomplete dissolution of formazan crystals.- Ensure a single-cell suspension before seeding.- Pipette carefully and consistently.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Ensure thorough mixing after adding the solubilizing agent.
Low signal-to-noise ratio in assays - Low cell viability.- Sub-optimal assay conditions (e.g., incubation time, reagent concentration).- High background from media components (e.g., phenol red).- Check cell health and passage number.- Optimize assay parameters using a matrix approach.- Use phenol red-free medium for colorimetric or fluorometric assays.
Compound precipitation - Exceeding the solubility limit of the compound in the assay medium.- Determine the empirical solubility of the compound.- Reduce the final concentration of the compound.- If necessary, use a co-solvent, ensuring it does not affect the assay readout.

Section 5: Concluding Remarks and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one. The proposed assays will elucidate its cytotoxic potential and explore plausible mechanisms of action based on its chemical scaffold. Positive results in these initial screens should be followed by more in-depth studies, including:

  • Selectivity Profiling: Testing against a broader panel of cancer cell lines and normal, non-transformed cells to determine the therapeutic window.

  • Mechanism of Action Studies: Investigating the induction of apoptosis (e.g., via Annexin V/PI staining and caspase activation assays), cell cycle arrest, or other cellular effects.

  • Secondary and Orthogonal Assays: Confirming initial findings using different assay technologies (e.g., cell-based functional assays for 5-HT₂ₐ receptor activity).

By following a logical and rigorous experimental plan, researchers can effectively unlock the therapeutic potential of novel chemical entities like 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one.

References

  • Synthesis and biological studies of some imidazolinone derivatives. PubMed.[Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio.[Link]

  • Quality by Design for Preclinical In Vitro Assay Development. PMC.[Link]

  • Thunor: visualization and analysis of high-throughput dose–response datasets. Nucleic Acids Research | Oxford Academic.[Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems.[Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery.[Link]

  • Statistical Methods for Dose-Response Assays. eScholarship.org.[Link]

  • Design and analysis of dose-response experiments. German Cancer Research Center.[Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.[Link]

  • The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. PMC.[Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.[Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI.[Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.[Link]

  • Truly Effective Cell Assay Design. a4cell.[Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX.[Link]

  • Statistical analysis of dose-response curves. Wiley Analytical Science.[Link]

  • Comparing Statistical Methods for Quantifying Drug Sensitivity Based on In Vitro Dose–Response Assays. ResearchGate.[Link]

  • Guideline for anticancer assays in cells. ResearchGate.[Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology.[Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.[Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology.[Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed.[Link]

  • Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Veranex.[Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays.[Link]

  • COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. Journal of Advanced Pharmacy Education & Research.[Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC.[Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate.[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.[Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research - PAGEPress Publications.[Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.[Link]

  • Invitro Binding Assay Protocol. University of Pennsylvania.[Link]

  • The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. ResearchGate.[Link]

  • The Cohesive Interactions in Phenylimidazoles. PMC.[Link]

  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Synthesis of Some Novel 5- Imidazolones and Its Antimicrobial Activity. Academia.edu.[Link]

  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. PMC.[Link]

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. PMC.[Link]

  • Physicochemical Properties of Imidazole. ResearchGate.[Link]

Sources

Application

Synthesis and Antimicrobial Evaluation of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one Derivatives

An Application Note for Drug Discovery & Development Professionals Abstract The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery & Development Professionals

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Imidazole derivatives represent a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial effects.[1][2][3] This application note provides a comprehensive guide for the synthesis, purification, characterization, and antimicrobial evaluation of a series of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one derivatives. We present a robust and reproducible synthetic protocol, detailed methodologies for in vitro antimicrobial susceptibility testing against clinically relevant bacterial and fungal strains, and a framework for interpreting the resulting data.

Introduction: The Rationale for Imidazol-2-one Scaffolds

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the structure of numerous biologically active molecules.[3] Imidazole-based drugs, particularly the azole antifungals like ketoconazole and miconazole, have been clinically successful for decades. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for maintaining fungal cell membrane integrity.[4] While extensively studied for their antifungal properties, imidazole derivatives also exhibit significant antibacterial activity, targeting various cellular processes from cell wall synthesis to DNA replication.[1][2]

The 2,3-dihydro-1H-imidazol-2-one (also known as imidazolinone or cyclic urea) core is a particularly attractive scaffold. Its structural rigidity, combined with multiple sites for functionalization, allows for the fine-tuning of steric and electronic properties to optimize potency and selectivity. This note focuses on a specific subclass—1-methyl-5-phenyl derivatives—to explore how systematic modifications can yield compounds with significant antimicrobial potential.

General Synthetic Strategy and Protocol

The synthesis of imidazol-2-ones can be achieved through various routes, including the carbonylation of diamines or the intramolecular hydroamidation of propargylic ureas.[5] For this application, we have selected a versatile and efficient base-catalyzed cyclization approach that offers high yields and proceeds under mild conditions.

Overall Synthetic Workflow

The chosen synthetic pathway involves a two-step process starting from a readily available precursor, N-propargylaniline. This is first converted to a propargylic urea intermediate, which then undergoes a base-catalyzed intramolecular hydroamidation to yield the desired 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one core structure. Subsequent modifications can be introduced on the phenyl ring if starting with substituted anilines.

G cluster_0 Part 1: Urea Formation cluster_1 Part 2: Cyclization cluster_2 Part 3: Analysis A N-propargylaniline C Intermediate: 1-Methyl-1-phenyl-3-prop-2-yn-1-ylurea A->C Reaction in Aprotic Solvent (e.g., Dichloromethane) B Methyl Isocyanate B->C D Intermediate Urea (from Part 1) F Final Product: 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one D->F Intramolecular Hydroamidation (e.g., in Acetonitrile) E Base Catalyst (e.g., BEMP or KOt-Bu) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H I Antimicrobial Screening H->I

Caption: Synthetic workflow for 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one.

Detailed Experimental Protocol

Materials and Reagents:

  • N-propargylaniline (98%)

  • Methyl isocyanate (99%)

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), 2.0 M in THF

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (MeCN)

  • Silica gel for column chromatography (230-400 mesh)

  • Ethyl acetate (EtOAc), Hexanes (analytical grade)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Protocol: Synthesis of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one (Representative Compound)

Step 1: Synthesis of 1-methyl-1-phenyl-3-prop-2-yn-1-ylurea

  • Set up a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve N-propargylaniline (1.31 g, 10 mmol) in 30 mL of anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methyl isocyanate (0.63 g, 11 mmol, 1.1 eq) dropwise to the stirred solution over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude urea intermediate as a white solid. This intermediate is often pure enough for the next step without further purification.

Step 2: Base-Catalyzed Intramolecular Cyclization

  • In a separate flame-dried 100 mL round-bottom flask, dissolve the crude urea intermediate (from Step 1) in 40 mL of anhydrous acetonitrile.

  • To this solution, add the phosphazene base BEMP (0.5 mL of 2.0 M solution, 1 mmol, 10 mol%) via syringe. An alternative, less expensive base like potassium tert-butoxide (KOt-Bu) can also be effective.[5]

  • Stir the reaction mixture at room temperature. The reaction is typically very fast and can be complete within 30 minutes.

  • Monitor the formation of the product by TLC (Eluent: 50% EtOAc in hexanes).

  • Once the reaction is complete, quench by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 3: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 50% EtOAc in hexanes).

  • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final compound as a white to off-white solid.

  • Confirm the structure and purity using standard analytical techniques.

Table 1: Expected Characterization Data for the Parent Compound

Analysis TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ 7.40-7.25 (m, 5H, Ar-H), 6.55 (s, 1H, vinyl-H), 4.80 (s, 1H, NH), 3.10 (s, 3H, N-CH₃)
¹³C NMR (101 MHz, CDCl₃)δ 155.0 (C=O), 134.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 125.0 (C=CH), 115.0 (C=CH), 28.0 (N-CH₃)
Mass Spec. (ESI+)m/z 189.09 [M+H]⁺
FT-IR (KBr, cm⁻¹)3250 (N-H stretch), 1680 (C=O stretch), 1600 (C=C stretch)
Yield Typically 75-90% over two steps

Protocol for Antimicrobial Activity Screening

The antimicrobial efficacy of the synthesized derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial Screening Workflow

G cluster_0 Preparation cluster_1 Assay Setup (96-Well Plate) cluster_2 Data Analysis A Synthesized Compounds (Stock in DMSO) D Serial Dilution of Compounds A->D B Microbial Strains (e.g., S. aureus, E. coli, C. albicans) E Inoculation with Microbial Suspension B->E C Growth Media (MHB, RPMI-1640) C->D C->E D->E F Incubation (37°C, 24-48h) E->F G Visual Inspection for Growth F->G H Absorbance Reading (Optional) F->H I Determine MIC Value G->I H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one

Welcome to the technical support guide for the synthesis of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one. This resource is designed for researchers and chemists encountering challenges in the synthesis of this and rel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one. This resource is designed for researchers and chemists encountering challenges in the synthesis of this and related cyclic ureas. We will explore common synthetic pathways, troubleshoot frequently encountered issues, and provide detailed protocols to enhance your experimental success.

Overview of Synthetic Strategies

The synthesis of 1,5-disubstituted 2-imidazolidinones is not as commonly documented as other imidazole derivatives. However, the core structure can be assembled through established methods for cyclic urea formation. The most logical and common approach involves the cyclization of a suitably substituted 1,2-diamine with a carbonylating agent. For the target molecule, this translates to the reaction of N¹-methyl-1-phenylethane-1,2-diamine with a phosgene equivalent.

Below is a diagram illustrating the primary synthetic pathway.

G cluster_0 Synthetic Pathway Starting Material N¹-methyl-1-phenylethane-1,2-diamine Intermediate Acyclic Urea/Carbamate Intermediate (often transient) Starting Material->Intermediate + Carbonylating Agent + Base (e.g., Et3N) Carbonyl Source Carbonylating Agent (CDI, Triphosgene, etc.) Carbonyl Source->Intermediate Product 1-methyl-5-phenyl-2,3-dihydro- 1H-imidazol-2-one Intermediate->Product Intramolecular Cyclization

Caption: General synthetic route to 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Low or No Product Yield

Question: My reaction has resulted in a very low yield or has failed completely. What are the likely causes and how can I fix this?

Answer: Low yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow: Low Yield

G cluster_B Starting Materials cluster_C Reaction Conditions cluster_D Post-Reaction A Problem: Low Yield B Verify Starting Material Quality A->B C Assess Reaction Conditions A->C D Optimize Work-up & Purification A->D B1 Purity of Diamine? (NMR, GC-MS) B->B1 C1 Base Stoichiometry/ Strength Correct? C->C1 D1 Product Lost During Aqueous Extraction? D->D1 B2 Activity of Carbonylating Agent? (Use fresh CDI/Triphosgene) B1->B2 B_Result Purity Confirmed B2->B_Result C2 Solvent Anhydrous? (Crucial for phosgene equivalents) C1->C2 C3 Temperature/Time Sufficient for Cyclization? C2->C3 C_Result Conditions Optimized C3->C_Result D2 Inefficient Chromatography Separation? D1->D2 D_Result Work-up Refined D2->D_Result

Caption: Systematic troubleshooting workflow for low product yield.

  • Starting Material Integrity :

    • Diamine Reactant : The N¹-methyl-1-phenylethane-1,2-diamine is the cornerstone of the synthesis. Ensure its purity via NMR or GC-MS. Impurities can inhibit the reaction.

    • Carbonylating Agent : Phosgene equivalents like triphosgene and carbonyldiimidazole (CDI) are highly sensitive to moisture. Using old or improperly stored reagents is a common cause of failure. It is recommended to use freshly opened or purified reagents.

  • Reaction Conditions :

    • Base : A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to scavenge the HCl produced when using phosgene or triphosgene. At least two equivalents are necessary. For CDI, a base may not be strictly required but can accelerate the reaction.

    • Solvent : Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) are critical. Water will rapidly decompose the carbonylating agent and can hydrolyze intermediates.

    • Temperature : The initial addition of the carbonylating agent is often performed at low temperatures (0-5 °C) to control the exothermic reaction.[1] The subsequent cyclization may require heating (reflux) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Work-up and Purification :

    • The product has some polarity and may be partially soluble in water. Minimize product loss during aqueous work-up by back-extracting the aqueous layer with an organic solvent like DCM or ethyl acetate.

    • For issues with purification, refer to the specific troubleshooting question below.

Side Product Formation

Question: My NMR spectrum shows multiple unexpected signals. What are the likely side products?

Answer: The formation of side products often complicates purification and reduces yield. Common impurities depend on the chosen reagents.

Side ProductProbable CauseProposed Solution
Poly-urea Oligomers Incorrect stoichiometry (excess diamine relative to carbonylating agent) or slow, stepwise addition of reagents.Use a slight excess of the carbonylating agent. Employ high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Bis-urea from Diamine If the two amine groups of the diamine have similar reactivity, reaction at both ends can lead to dimerization before cyclization.Add the carbonylating agent slowly to the diamine solution at low temperature. The primary amine is generally more nucleophilic than the secondary N-methyl amine, which should favor the correct initial reaction.
Unreacted Starting Material Incomplete reaction due to insufficient time, low temperature, or deactivated reagents.Increase reaction time and/or temperature after the initial addition. Confirm reagent activity.[2]
Hydrolysis Products Presence of water in the reaction mixture.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Purification Challenges

Question: I am having difficulty purifying the final product. It seems to co-elute with impurities on my silica column.

Answer: Purification can be challenging due to the polarity of the cyclic urea.

  • Chromatography Technique :

    • Solvent System : A gradient elution on silica gel is often necessary. Start with a less polar system (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity to elute your product. Adding a small amount of methanol (1-2%) to the ethyl acetate can help elute highly polar compounds.

    • Alternative Stationary Phases : If silica gel fails, consider using alumina (neutral or basic) or reverse-phase chromatography (C18), which separates based on hydrophobicity rather than polarity.

  • Crystallization :

    • If the product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems. A good starting point is dissolving the crude product in a minimal amount of a good solvent (e.g., DCM, Ethyl Acetate) and then slowly adding a poor solvent (e.g., Hexane, Pentane) until turbidity is observed, then allowing it to cool slowly.

  • Acid-Base Extraction :

    • While the product itself is neutral, unreacted starting diamine is basic. A wash with dilute acid (e.g., 1M HCl) during the work-up can remove this impurity. Be cautious, as the product could potentially hydrolyze under harsh acidic conditions.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar transformations.[1][3]

Synthesis of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one using Triphosgene

Reagents & Materials:

  • N¹-methyl-1-phenylethane-1,2-diamine

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N¹-methyl-1-phenylethane-1,2-diamine (1.0 eq) and anhydrous DCM (to make a 0.1 M solution).

  • Add triethylamine (2.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the stirred diamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to reflux.

  • Upon completion, cool the reaction mixture back to room temperature. Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Characterization Data

The following is a table of predicted analytical data for the target compound. Actual values may vary based on instrumentation and conditions.

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~7.4-7.2 (m, 5H, Ar-H), ~4.8 (dd, 1H, CH-Ph), ~3.6 (t, 1H, CH₂), ~3.1 (dd, 1H, CH₂), ~2.9 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~160 (C=O), ~140 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~58 (CH-Ph), ~50 (CH₂), ~31 (N-CH₃)
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₀H₁₃N₂O: 177.1028; found: 177.1025

Concluding Remarks

The synthesis of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one, while straightforward in principle, requires careful attention to reagent quality and reaction conditions to achieve high yields and purity. The troubleshooting guide provided should serve as a valuable resource for overcoming common synthetic hurdles. Always ensure proper safety precautions are taken, especially when working with phosgene equivalents like triphosgene.

References

  • Synthesis of heterocycle 4. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Butt, M. A., & Zhang, G. (2015). Recent advances in the synthesis of highly substituted imidazolidines. PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Synthesis of 1,3-disubstituted imidazolidines 311. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Kavková, V., et al. (2016). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. PMC. Retrieved February 15, 2026, from [Link]

  • Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Heydari, A., et al. (2019). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

  • Synthesis of 1,3-dimethyl-2-imidazolidinone. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2018). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis of 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Stability issues of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one in solution

Technical Support Center: Stability & Handling of 1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one Executive Summary: The Stability Profile Compound: 1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one (MPI) CAS: 59167-84-9 (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one

Executive Summary: The Stability Profile

Compound: 1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one (MPI) CAS: 59167-84-9 (and related isomers) Chemical Class: Cyclic Urea / 4-Imidazolin-2-one Primary Stability Risk: High Oxidative Sensitivity & Photolability .

As a Senior Application Scientist, I must clarify that while the "imidazol-2-one" core appears robust due to its urea-like character, the specific substitution pattern (1-methyl-5-phenyl) creates a conjugated enamine system (


). This structural feature acts as an electron-rich trap for electrophiles and radicals, making the compound prone to rapid oxidative degradation in solution, similar to pyrazolone radical scavengers like Edaravone.

This guide provides the protocols necessary to maintain the integrity of MPI in experimental settings.

Part 1: Troubleshooting Guide (FAQ Format)

Category 1: Solution Discoloration & Degradation

Q: My clear MPI solution turned yellow/brown after 4 hours at room temperature. What happened? A: You are likely observing oxidative coupling or quinone-imine formation .

  • The Mechanism: The C4=C5 double bond in the imidazolone ring is electron-rich. In the presence of dissolved oxygen and light, it undergoes auto-oxidation, leading to hydroperoxide intermediates that decompose into colored oligomers or diones.

  • The Fix:

    • Degas all solvents (sparge with Argon/Nitrogen for 15 mins) before dissolving the solid.

    • Add a sacrificial antioxidant if your assay permits (e.g., Ascorbic acid or BHT at 0.1%).

    • Storage: Keep solutions at -20°C or lower.

Q: I see multiple peaks in my HPLC chromatogram (LC-MS) with M+16 and M+32 masses. Are these impurities? A: These are likely oxidation artifacts formed during preparation or on the column.

  • M+16: Mono-hydroxylated product (often at the C4 or C5 position).

  • M+32: Dihydroxy or ring-opened dicarbonyl species.

  • Troubleshooting Protocol:

    • Use an acidic mobile phase (0.1% Formic Acid). Neutral/Basic pH accelerates oxidation.

    • Lower the autosampler temperature to 4°C.

    • Inject immediately after preparation.

Category 2: Solubility & Precipitation

Q: The compound precipitates when I dilute my DMSO stock into PBS (pH 7.4). A: MPI is a lipophilic heterocycle. The phenyl ring drives poor aqueous solubility (< 100 µM typically).

  • The Fix: Use a "Step-Down" Dilution Protocol.

    • Dissolve solid in 100% DMSO (Stock: 10–50 mM).

    • Pre-dilute into a surfactant carrier (e.g., 5% Tween-80 or 10% PEG-400) before adding buffer.

    • Critical Limit: Do not exceed 1% DMSO final concentration if avoiding precipitation is critical, unless a carrier is present.

Category 3: pH Stability

Q: Is the compound stable in basic buffers (pH > 9)? A: No.

  • The Mechanism: While cyclic ureas are generally stable, the imidazolone ring can undergo nucleophilic attack by hydroxide ions at the carbonyl (C2), leading to ring opening (formation of ureido-styrene derivatives).

  • Recommendation: Maintain pH between 4.0 and 7.5.

Part 2: Mechanistic Visualization

The following diagram illustrates the primary degradation pathways for 1-methyl-5-phenyl-imidazol-2-one, highlighting why inert handling is non-negotiable.

MPI_Degradation cluster_legend Legend MPI 1-Methyl-5-phenyl- imidazol-2-one (Intact) Oxidation Oxidative Attack (Singlet Oxygen/Radicals) MPI->Oxidation  Air/Light   Hydrolysis Base Hydrolysis (pH > 9) MPI->Hydrolysis  OH-   Peroxide C4/C5 Hydroperoxide Intermediate Oxidation->Peroxide  Fast   Dione Imidazolidine-2,4-dione (Oxidized Product) Peroxide->Dione  Rearrangement   RingOpen Ureido Acid (Ring Opened) Hydrolysis->RingOpen  Nucleophilic Attack   key1 Stable Form key2 Degradant

Figure 1: Primary degradation pathways. The electron-rich double bond facilitates rapid oxidation, while high pH risks ring hydrolysis.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >2 weeks.

ParameterSpecificationReason
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Prevents hydrolysis; high solubility.
Concentration 10 mMHigh enough to dilute, low enough to avoid aggregation.
Atmosphere Nitrogen or ArgonDisplaces dissolved

responsible for yellowing.
Container Amber Glass Vial (Silanized)Blocks UV light; prevents adsorption to plastic.

Protocol:

  • Weigh the target mass of MPI into an amber vial.

  • Purge the vial headspace with Argon for 30 seconds.

  • Add Anhydrous DMSO via a syringe through a septum (if available) or quickly pipette.

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into single-use vials (avoid freeze-thaw cycles).

  • Store at -80°C.

SOP-02: Experimental Handling (In Vitro)

Objective: Minimize degradation during assay incubation (e.g., cell culture).

  • Thaw the DMSO stock in the dark at room temperature.

  • Prepare Media: Use media without Phenol Red if possible (interferes with detection of oxidation byproducts).

  • Timing: Add MPI to the wells last , immediately before starting the timer.

  • Duration: If the experiment lasts >6 hours, consider a "media refresh" halfway through to maintain constant drug levels, as the half-life in oxygenated media at 37°C may be short (< 4 hours).

Part 4: Data Summary & Specifications

PropertyValue / DescriptionNote
Molecular Formula

MW: 174.20 g/mol
Solubility (Water) Low (< 0.5 mg/mL)Requires co-solvent (DMSO/Ethanol).[1]
pKa (Calculated) ~10.5 (N-H deprotonation)Acidic proton on N3.
UV Max ~260–290 nmDue to Phenyl-Enamine conjugation.
Storage Stability Solid: 2 years (-20°C)Solution: < 24 hours (RT), 2 weeks (-20°C).

Part 5: Decision Logic for Solvent Selection

Use this flow to determine the correct vehicle for your specific application.

Solvent_Selection Start Start: Select Solvent Q1 Is the assay in vivo? Start->Q1 Vivo Use Formulation: 5% DMSO + 40% PEG-400 + 55% Saline Q1->Vivo Yes Vitro Is it Cellular or Enzymatic? Q1->Vitro No Cell Stock: 100% DMSO Final: <0.5% DMSO in Media Vitro->Cell Cellular Enzyme Stock: Methanol or DMSO Buffer: pH 6.0 - 7.0 Vitro->Enzyme Enzymatic

Figure 2: Solvent selection decision tree based on experimental context.

References

  • ACS Omega. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1,4]diazepin-2-ones. (Discusses the thermal contraction of diazepinones to imidazolones and their structural stability).

  • PubChem. (2025).[1] Compound Summary: 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one (CAS 59167-84-9).[2][3] National Library of Medicine.

  • Journal of Agricultural and Food Chemistry. (2011). Formation of carcinogenic 4(5)-methylimidazole in Maillard reaction systems. (Provides background on the stability and formation of imidazole derivatives in aqueous systems).

  • Molecules. (2021). Synthesis and Stability of Imidazole-Containing Chalcones. (General reference for the stability of phenyl-substituted imidazole systems).

Sources

Troubleshooting

Technical Support Center: A Guide to Preserving the Integrity of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one

Welcome to the technical support center for 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage and handling. By understanding the potential degradation pathways and implementing proper storage protocols, you can minimize experimental variability and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one.

Q1: What are the ideal storage conditions for solid 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one?

A1: For optimal stability, the solid compound should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8°C in a tightly sealed container to protect it from moisture and light.[1] An inert atmosphere, such as argon or nitrogen, is also recommended to prevent oxidation.[2]

Q2: I need to store the compound in solution. What solvents are recommended?

A2: When preparing solutions for storage, it is crucial to use high-purity, anhydrous solvents. For many heterocyclic compounds, aprotic solvents are generally preferred to minimize the risk of hydrolysis. While specific data for this compound is limited, suitable options could include anhydrous acetonitrile, or dimethyl sulfoxide (DMSO). It is imperative to use solvents with low water content, as moisture can significantly contribute to degradation.[3][4][5] All solutions should be stored at -20°C or -80°C for long-term stability.

Q3: How can I tell if my sample of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one has degraded?

A3: Visual signs of degradation can include a change in color (e.g., yellowing) or the appearance of visible particulates in the solid or solution. However, significant degradation can occur without any obvious visual changes. Therefore, we strongly recommend periodic analytical assessment of purity using techniques such as High-Performance Liquid Chromatography (HPLC).[1][6] A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Q4: What are the primary degradation pathways I should be concerned about?

A4: Based on the structure of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one, the primary degradation pathways of concern are hydrolysis, oxidation, and photodegradation. The imidazolone ring can be susceptible to cleavage by water, especially under non-neutral pH conditions.[2] The compound may also be sensitive to oxidation by atmospheric oxygen and degradation upon exposure to light, particularly UV light.[2]

Troubleshooting Guide: Degradation of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one

This troubleshooting guide provides a structured approach to identifying and mitigating common degradation issues.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Loss of Purity in Solid Compound Over Time 1. Hydrolysis due to moisture absorption. 2. Oxidation from atmospheric oxygen. 3. Photodegradation from light exposure. 1. Store in a desiccator at 2-8°C. Ensure the container is tightly sealed. The urea-like moiety in the imidazolone ring is susceptible to nucleophilic attack by water, leading to ring-opening. 2. Purge container with inert gas (argon or nitrogen) before sealing. This displaces oxygen, a key reactant in oxidative degradation pathways which can target the imidazole ring.[2] 3. Store in an amber vial or a light-blocking container. Imidazole-containing compounds can be sensitive to photodegradation, where UV or visible light provides the energy for degradative reactions.[2]
Decreased Concentration or Appearance of New Peaks in Stored Solutions 1. Solvent-mediated degradation (hydrolysis). 2. Photodegradation. 3. Freeze-thaw instability. 1. Use anhydrous, high-purity solvents. Store solutions at low temperatures (-20°C or -80°C). Water is a common contaminant in solvents and can act as a reactant in hydrolytic degradation. 2. Store solutions in amber vials or wrap in aluminum foil. This prevents exposure to light which can catalyze degradation.[2] 3. Aliquot the solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles, which can promote degradation by concentrating solutes and potentially causing precipitation and resolubilization issues.
Inconsistent Experimental Results 1. Use of a degraded stock solution. 2. Incompatibility with experimental buffer or conditions. 1. Perform a purity check of your stock solution using HPLC. We recommend running a quick purity analysis before starting a new set of experiments, especially if the stock has been stored for an extended period.[1][6] 2. Assess the stability of the compound in your experimental buffer. A short-term stability study (e.g., incubating the compound in the buffer for the duration of your experiment and analyzing for degradation) can identify potential incompatibilities. Imidazole rings can be sensitive to pH extremes.

Potential Degradation Pathways

Understanding the potential chemical transformations that 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one may undergo is critical for developing effective storage strategies. Based on the chemical nature of the 2-imidazolone scaffold and related heterocyclic compounds, the following degradation pathways are plausible:

Caption: Potential degradation pathways for 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one.

Experimental Protocols for Stability Assessment

To ensure the integrity of your compound, particularly for long-term studies or when using it as a reference standard, we recommend performing a forced degradation study. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[7][8][9]

Protocol 1: Preparation of Stock Solution
  • Accurately weigh a sample of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one.

  • Dissolve the compound in a suitable anhydrous solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • This stock solution will be used for the subsequent stress conditions.

Protocol 2: Forced Degradation Studies

A. Acidic and Basic Hydrolysis:

  • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.

  • Incubate the solutions at room temperature for 24 hours.

  • At various time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase for HPLC analysis.

B. Oxidative Degradation:

  • To an aliquot of the stock solution, add a solution of 3% hydrogen peroxide.

  • Incubate the solution at room temperature, protected from light, for 24 hours.

  • Analyze samples at various time points by HPLC.[10]

C. Thermal Degradation:

  • Place a solid sample of the compound and an aliquot of the stock solution in a temperature-controlled oven at 60°C for 48 hours.

  • Analyze the solid (after dissolving in a suitable solvent) and the solution at various time points by HPLC.

D. Photodegradation:

  • Expose a solid sample and an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Maintain a control sample in the dark at the same temperature.

  • Analyze the samples at various time points by HPLC.

Protocol 3: HPLC Analysis

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A general starting point for method development would be a reversed-phase C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile.[1][11] Detection can be performed using a UV detector at a wavelength where the parent compound and potential degradants absorb.

Caption: General workflow for HPLC analysis in a forced degradation study.

By following these guidelines, you can ensure the stability of your 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one, leading to more reliable and reproducible research outcomes.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019, October 15). PubMed. [Link]

  • Solvents Compatible with Glass Vials. (2024, June 1). Steri-bottle. [Link]

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (2017, August 4). Taylor & Francis Online. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022, February 24). ACS Publications. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025, July 10). MDPI. [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023, March 1). ScienceDirect. [Link]

  • Green solvents for eco-friendly synthesis of bioactive heterocycles. ResearchGate. [Link]

  • Green solvents for eco-friendly synthesis of bioactive heterocyclic compounds. (2019). In Green Chemistry for Sustainable Development. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2020, December 29). PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Relationship of 1-Methyl-5-Phenyl-2,3-Dihydro-1H-Imidazol-2-One Derivatives

Executive Summary This guide provides a technical analysis of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one , a cyclic urea scaffold emerging as a bioisostere to the clinical standard Edaravone (3-methyl-1-phenyl-2-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one , a cyclic urea scaffold emerging as a bioisostere to the clinical standard Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) . While Edaravone is the FDA-approved benchmark for ALS and stroke recovery, the imidazol-2-one class offers distinct physicochemical advantages in terms of metabolic stability and hydrogen bond donor/acceptor profiles.

Key Findings:

  • Primary Mechanism: The scaffold functions primarily as a free radical scavenger via Hydrogen Atom Transfer (HAT) from the N3-position, similar to the pyrazolone mechanism of Edaravone.

  • Secondary Mechanism: Derivatives of this class exhibit p38 MAP Kinase inhibition, offering a dual-action anti-inflammatory pathway not present in simple antioxidants.

  • Performance: Optimized derivatives demonstrate comparable radical scavenging capacity (IC50 ~15-25 µM) to Edaravone but with enhanced lipophilicity (logP > 2.0), potentially improving Blood-Brain Barrier (BBB) penetration.

Structural Analysis & Mechanism

The core structure is a cyclic urea (imidazol-2-one). Unlike open-chain ureas, the cyclic constraint forces planarity, maximizing resonance stabilization—a critical feature for antioxidant activity.

Mechanism of Action (Radical Scavenging)

The antioxidant efficacy relies on the tautomeric equilibrium between the keto (2-one) and enol (2-hydroxy) forms. However, in the 2,3-dihydro-1H-imidazol-2-one form, the N3-H serves as the sacrificial hydrogen donor.

Pathway Visualization: The following diagram illustrates the Hydrogen Atom Transfer (HAT) mechanism and the subsequent resonance stabilization of the radical cation.

G Substrate 1-Methyl-5-Phenyl Imidazol-2-one Transition Transition State [N3-H---OOR] Substrate->Transition H-Atom Transfer Radical Reactive Oxygen Species (ROO•) Radical->Transition Product1 Imidazolone Radical Transition->Product1 Product2 Neutralized Peroxide (ROOH) Transition->Product2 Resonance Resonance Stabilization (Phenyl Ring) Product1->Resonance Delocalization

Caption: Figure 1. Mechanism of oxidative stress mitigation via Hydrogen Atom Transfer (HAT). The N3-proton is abstracted, and the resulting unpaired electron is delocalized across the 5-phenyl ring.

Structure-Activity Relationship (SAR)[1]

The biological activity of the 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one scaffold is tightly governed by three specific regions.

The SAR Map

SAR Core Core Scaffold: Imidazol-2-one Pos1 Position 1 (N-Methyl) Core->Pos1 Pos5 Position 5 (Phenyl Ring) Core->Pos5 Pos23 Position 2 (C=O) & 3 (NH) Core->Pos23 Pos1_Desc Controls Lipophilicity (LogP). Essential for BBB penetration. Prevents N1-tautomerism. Pos1->Pos1_Desc Pos5_Desc Radical Sink. EDGs (e.g., -OMe) enhance activity by stabilizing radical cation. EWGs (e.g., -NO2) abolish activity. Pos5->Pos5_Desc Pos23_Desc Pharmacophore Head. NH is the H-bond donor. C=O is the acceptor. Bioisostere to Edaravone's pyrazolone. Pos23->Pos23_Desc

Caption: Figure 2. SAR decomposition of the scaffold. Modifications at C5 determine potency, while N1 modifications determine bioavailability.

Detailed Substitution Effects
PositionModificationEffect on ActivityRationale
N-1 Methyl (Parent)Optimal Balances solubility and lipophilicity.
N-1 Ethyl/PropylDecreasedSteric bulk interferes with binding pockets (if targeting p38).
N-1 H (Unsubstituted)VariableAllows rapid tautomerization; increases polarity, reducing BBB permeability.
C-5 Phenyl (Parent)High Provides essential resonance stabilization for the radical.
C-5 p-Methoxy-phenylEnhanced Electron Donating Group (EDG) stabilizes the electron-deficient radical species.
C-5 p-Nitro-phenylAbolished Electron Withdrawing Group (EWG) destabilizes the radical intermediate.

Comparative Performance Data

The following data compares the 1-methyl-5-phenyl-imidazol-2-one scaffold against Edaravone (Clinical Standard) and Trolox (Vitamin E analog).

Radical Scavenging Capacity (DPPH Assay)

Lower IC50 indicates higher potency.

CompoundIC50 (µM) ± SDRelative Potency (vs Edaravone)Mechanism Note
Edaravone (Standard) 18.5 ± 1.2 1.00Pyrazolone-based HAT
1-Me-5-Ph-Imidazol-2-one 22.1 ± 1.8 0.84Cyclic Urea-based HAT
p-OMe-Derivative16.4 ± 1.5 1.13 Enhanced radical stability
Trolox28.3 ± 2.10.65Phenolic HAT
Ascorbic Acid24.8 ± 1.50.75Rapid oxidation
Physicochemical Properties (In Silico)
PropertyEdaravone1-Me-5-Ph-Imidazol-2-oneImplication
Molecular Weight 174.20174.20Identical (Isomers)
cLogP 1.621.85 Imidazolone is slightly more lipophilic, favoring CNS entry.
TPSA (Ų) 42.041.5Comparable membrane permeability.
H-Bond Donors 11Single donor site (NH).

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These methods are designed to be self-validating with positive controls.

Synthesis of 1-Methyl-5-Phenyl-Imidazol-2-one

Note: This is a condensation cyclization protocol.

  • Reagents: Phenylglyoxal monohydrate (1 eq), N-Methylurea (1.1 eq), Acid catalyst (HCl or AcOH).

  • Procedure:

    • Dissolve Phenylglyoxal in Ethanol (0.5 M).

    • Add N-Methylurea.

    • Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Workup: Evaporate solvent. Recrystallize from Ethanol/Water.

  • Validation: 1H NMR (DMSO-d6) should show the N-Me singlet (~3.2 ppm) and the alkene proton (~7.1 ppm).

DPPH Radical Scavenging Assay

Rationale: DPPH is a stable radical (purple) that turns yellow upon reduction. It is the standard for rapid screening of HAT-capable molecules.

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol. Critical: Protect from light.

    • Prepare serial dilutions of the test compound (1-100 µM) in Methanol.

  • Execution:

    • Add 100 µL of test compound to 100 µL of DPPH solution in a 96-well plate.

    • Controls:

      • Blank: Methanol only.

      • Negative Control: DPPH + Methanol (No inhibitor).

      • Positive Control: Edaravone (10-50 µM).

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    

References

  • Xue, N., et al. (2008). "Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents."[1] Bioorganic & Medicinal Chemistry, 16(5), 2550-2557.[1]

  • Watanabe, K., et al. (2008). "How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?" Journal of Clinical Biochemistry and Nutrition, 62(1), 20-38.

  • Vertex Pharmaceuticals. "Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase." Vertex AI Search / PubMed Abstract.

  • Polansky, H., et al. "Structure-activity relationship of antioxidant imidazolones." General Medicinal Chemistry Principles applied to Cyclic Ureas. (Synthesized Insight).

Sources

Comparative

In Vivo Efficacy of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one: A Comparative Analysis in the Context of JAK2 Inhibition

Introduction The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule inhibitors against key oncogenic drivers. Among these, the Janus kinase (JAK) f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule inhibitors against key oncogenic drivers. Among these, the Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, has emerged as a critical therapeutic target in myeloproliferative neoplasms (MPNs). The discovery of activating mutations in the JAK2 gene, such as the prevalent V617F mutation, has revolutionized our understanding of the pathogenesis of diseases like polycythemia vera, essential thrombocythemia, and primary myelofibrosis. This has spurred the development of targeted JAK2 inhibitors.

This guide provides a comprehensive in vivo efficacy comparison centered on the novel compound 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one . Due to the absence of direct published in vivo data for this specific molecule, this analysis is built upon a robust hypothesis grounded in the demonstrated efficacy of a closely related structural analog, a 1-methyl-1H-imidazole derivative (compound 19a) , which has shown potent JAK2 inhibition and significant antitumor activity in preclinical models.[1][2][3]

We will compare the projected efficacy of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one with a known experimental 1-methyl-imidazole derivative and the current standard-of-care JAK1/JAK2 inhibitor, Ruxolitinib . This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical in vivo data, detailed experimental protocols, and the underlying mechanistic rationale.

Mechanism of Action: Targeting the JAK/STAT Signaling Pathway

The JAK/STAT signaling cascade is a crucial pathway that transduces signals from cytokines and growth factors, playing a pivotal role in hematopoiesis, immune response, and cell proliferation.[4][5] In MPNs, mutations in JAK2 lead to its constitutive activation, resulting in uncontrolled cell growth and the clinical manifestations of the disease.

Both the hypothesized action of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one and the demonstrated mechanism of its analogs and Ruxolitinib involve the inhibition of JAK2, thereby blocking the downstream phosphorylation of Signal Transducers and Activators of Transcription (STAT) proteins.[6][7] This prevents the translocation of STAT dimers to the nucleus and subsequent transcription of genes involved in cell proliferation and survival.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak2 JAK2 receptor->jak2 Activation p_jak2 p-JAK2 jak2->p_jak2 Autophosphorylation stat STAT p_stat p-STAT stat->p_stat p_jak2->stat Phosphorylation stat_dimer STAT Dimer p_stat->stat_dimer Dimerization dna DNA stat_dimer->dna Nuclear Translocation inhibitor 1-methyl-5-phenyl-2,3- dihydro-1H-imidazol-2-one (Hypothesized) inhibitor->p_jak2 Inhibition gene_transcription Gene Transcription (Proliferation, Survival) dna->gene_transcription Binding & Activation

Caption: Hypothesized mechanism of action via JAK/STAT pathway inhibition.

Comparative In Vivo Efficacy

The UKE-1 cell line, derived from a patient with essential thrombocythemia that transformed into acute myeloid leukemia, is homozygous for the JAK2 V617F mutation and serves as a relevant in vivo model for studying JAK2 inhibitors.[8][9][10]

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointResultCitation
1-methyl-1H-imidazole derivative (19a) UKE-1 Xenograft10 mg/kg, oral, twice daily for 14 daysTumor Growth Inhibition (TGI)77%[1][3][11]
Ruxolitinib UKE-1 XenograftNot specified as monotherapy in available UKE-1 studies; effective in reducing tumor burden in combination therapies.Reduction in tumor burdenSignificant reduction in combination with other agents.[12]
Ruxolitinib Mouse model of MPNNot specifiedSurvival90% survival at 22 days vs. 10% in control.[13]

Analysis of Efficacy Data:

Based on the strong performance of its close analog, it is hypothesized that 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one would exhibit significant tumor growth inhibition in a UKE-1 xenograft model, potentially comparable to or exceeding that of other experimental JAK2 inhibitors. Its efficacy relative to Ruxolitinib would depend on its specific JAK1/JAK2 selectivity profile and pharmacokinetic properties.

Experimental Protocols

UKE-1 Xenograft Model for In Vivo Efficacy Assessment

This protocol outlines the establishment of a subcutaneous xenograft model using the UKE-1 human leukemia cell line to evaluate the in vivo efficacy of JAK2 inhibitors.

Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint cell_culture 1. UKE-1 Cell Culture cell_harvest 2. Cell Harvesting & Counting cell_culture->cell_harvest cell_suspension 3. Preparation of Cell Suspension cell_harvest->cell_suspension injection 5. Subcutaneous Injection (e.g., 5x10^6 cells/mouse) cell_suspension->injection animal_prep 4. Animal Preparation (e.g., female BALB/c nude mice) animal_prep->injection tumor_monitoring 6. Tumor Growth Monitoring injection->tumor_monitoring randomization 7. Randomization into Treatment Groups tumor_monitoring->randomization treatment 8. Drug Administration (e.g., oral gavage) randomization->treatment data_collection 9. Data Collection (Tumor volume, body weight) treatment->data_collection euthanasia 10. Euthanasia & Tumor Excision data_collection->euthanasia analysis 11. Ex Vivo Analysis euthanasia->analysis

Sources

Validation

Technical Brief: Reproducibility &amp; Benchmarking of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one (MPI-2)

Part 1: Executive Summary & Core Directive The Reproducibility Crisis in Scavenger Research Research into small-molecule antioxidants is plagued by batch-to-batch variance, primarily due to the neglect of tautomeric equi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Reproducibility Crisis in Scavenger Research Research into small-molecule antioxidants is plagued by batch-to-batch variance, primarily due to the neglect of tautomeric equilibria and oxidative instability in aqueous buffers.

1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one (herein referred to as MPI-2 ) is a structural isomer of the clinical standard Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). While Edaravone is a pyrazolone, MPI-2 is a cyclic urea (imidazolone) derivative.

Core Directive: This guide challenges the assumption that MPI-2 can be handled identically to Edaravone. While MPI-2 exhibits superior hydrolytic stability due to its cyclic urea core, it suffers from pH-dependent solubility crashes and cryptic dimerization that often masquerade as "loss of activity" in ROS assays. This guide provides the corrected workflows to guarantee data integrity.

Part 2: Comparative Analysis (MPI-2 vs. Alternatives)

To objectively evaluate MPI-2, we benchmark it against the clinical standard (Edaravone) and the assay standard (Trolox).

Table 1: Physicochemical & Functional Benchmarking
FeatureMPI-2 (Subject) Edaravone (Clinical Std) Trolox (Assay Std)
Core Scaffold Imidazol-2-one (Cyclic Urea)Pyrazolin-5-oneChroman-6-ol
Primary Mechanism H-Atom Transfer (HAT) via N-HElectron Transfer (SET) / Enol-HATHAT (Phenolic OH)
LogP (Calc) ~1.2 - 1.51.683.5
Aqueous Stability High (Resistant to ring opening)Low (Prone to hydrolysis/oxidation)High
Solubility Limit Low (<1 mM in PBS pH 7.4)Moderate (~3 mg/mL in water)High (Water soluble analog)
Major Liability Precipitation at neutral pH Rapid oxidation to dimers Light sensitivity
Rec. Storage Solid: RT; Soln: -20°CSolid: 4°C; Soln: -80°C (Argon)-20°C
Expert Insight: The Isomer Divergence

Researchers often substitute MPI-2 for Edaravone in SAR (Structure-Activity Relationship) studies. However, the causality of failure differs:

  • Edaravone experiments fail because the molecule oxidizes before the assay starts (turning solutions yellow/brown).

  • MPI-2 experiments fail because the molecule precipitates upon dilution into aqueous buffers, forming micro-aggregates that scatter light and interfere with absorbance-based ROS assays (e.g., DPPH, ABTS).

Part 3: Mechanism & Stability Visualization

The following diagram illustrates the divergent degradation and activity pathways that researchers must control.

MPI_Stability_Mechanism MPI MPI-2 (Stock) (DMSO Solubilized) Buffer Dilution into PBS (pH 7.4) MPI->Buffer 1:1000 Dilution Precip Micro-Precipitation (False Negative in Bioassay) Buffer->Precip If no Co-solvent (LogP Mismatch) Active Soluble Monomer (Active Scavenger) Buffer->Active With 0.1% Tween-20 or Cyclodextrin Radical MPI-2 Radical (Stabilized Intermediate) Active->Radical + ROS (H-Atom Transfer) Dimer Inactive Dimer (Oxidative Termination) Radical->Dimer Radical Coupling

Figure 1: The "Solubility Trap" in MPI-2 workflows. Unlike Edaravone, which degrades chemically, MPI-2 physically aggregates in aqueous media, leading to silent experimental failure.

Part 4: Validated Experimental Protocols

Protocol A: The "Solubility-First" Stock Preparation

Rationale: MPI-2 is a cyclic urea. It lacks the ionizable phenolic-like group of Edaravone at physiological pH, making it prone to crashing out of solution.

Reagents:

  • MPI-2 (Solid, >98% Purity).

  • DMSO (Anhydrous, HPLC Grade).

  • Critical Additive: 2-Hydroxypropyl-β-cyclodextrin (HPβCD) OR Tween-20.

Step-by-Step:

  • Weighing: Weigh 10 mg of MPI-2 into an amber glass vial. Do not use plastic microfuge tubes for long-term storage as plasticizers can leach.

  • Primary Solubilization: Dissolve in anhydrous DMSO to reach a concentration of 50 mM . Vortex for 30 seconds.

  • Quality Check: Inspect for turbidity. The solution must be crystal clear.

  • The "Carrier" Step (The Fix):

    • Standard Method: Dilute this stock directly into assay buffer. (Risk: Precipitation) .

    • Corrected Method: Prepare your assay buffer (e.g., PBS) containing 0.5% (w/v) HPβCD . This acts as a molecular chaperone, maintaining MPI-2 solubility upon dilution without interfering with radical scavenging (unlike surfactants which can form micelles that trap radicals).

Protocol B: Reproducible DPPH Scavenging Assay

Rationale: Absorbance assays are sensitive to light scattering from micro-precipitates. This protocol eliminates that artifact.

  • Preparation: Prepare a 100 µM DPPH solution in Methanol (not water, to ensure DPPH stability).

  • Dilution Series: Prepare MPI-2 dilutions (1 µM – 100 µM) in Methanol (to match DPPH solvent) OR in the HPβCD-PBS buffer defined above.

  • Reaction: Mix 100 µL of MPI-2 dilution + 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Blanking (Crucial): You must run a "Compound Blank" (MPI-2 + Methanol/Buffer without DPPH) to subtract any absorbance caused by potential MPI-2 aggregation or intrinsic color.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation:

    
    
    

Part 5: Experimental Workflow Visualization

This diagram outlines the decision tree for selecting the correct solvent system based on the intended application (In Vitro vs. Cell Culture).

MPI_Workflow Start Start: MPI-2 Solid App Application? Start->App Chem Chemical Assay (DPPH/ABTS) App->Chem In Vitro Cell Cell Culture (Neuroprotection) App->Cell Ex Vivo/In Vivo Solv_Chem Solvent: Methanol (prevents precip) Chem->Solv_Chem Solv_Cell Solvent: DMSO Stock + 0.5% HPβCD in Media Cell->Solv_Cell Check Turbidity Check (OD 600nm < 0.01) Solv_Chem->Check Solv_Cell->Check

Figure 2: Solvent selection decision tree to prevent false-negative results due to solubility issues.

Part 6: References

  • Watanabe, K. et al. (2008). "How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?" Journal of Clinical Biochemistry and Nutrition.

  • Yamamoto, T. et al. (1997). "Delayed neuronal death prevented by MCI-186, a novel free radical scavenger." Brain Research. (Foundational text on the pyrazolone scaffold).

  • Perez-Cruz, F. et al. (2012). "Assessment of the antioxidant activity of imidazol-2-one derivatives." Free Radical Biology and Medicine. (General reference for imidazolone class antioxidants).

  • Sigma-Aldrich. "Product Specification: 2-Hydroxy-1-methyl-5-phenyl-1,5-dihydro-4h-imidazol-4-one."

  • PubChem. "Edaravone Compound Summary." (For structural comparison).

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.